molecular formula C5H4N2O2S B3301753 3-Pyridinethiol, 6-nitro- CAS No. 912545-87-0

3-Pyridinethiol, 6-nitro-

Cat. No.: B3301753
CAS No.: 912545-87-0
M. Wt: 156.16 g/mol
InChI Key: GRFRHEAGIVWTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Pyridinethiols in Organic and Heterocyclic Chemistry

Pyridinethiols are a class of heterocyclic compounds featuring a pyridine (B92270) ring substituted with a thiol group. These molecules are pivotal in organic chemistry due to their dual reactivity, stemming from the pyridine nitrogen and the sulfur-containing functional group. cdnsciencepub.com A critical aspect of pyridinethiols, particularly those with the thiol group at position 2 or 4, is their existence in a tautomeric equilibrium with the corresponding pyridinethione form. acs.org For instance, 2-pyridinethiol is predominantly found as its tautomer, 2-pyridinethione, in solution. acs.org This tautomerism significantly influences the chemical and physical properties of the molecule, including its aromaticity and reactivity. acs.org

In coordination chemistry, pyridinethiols are versatile ligands. Studies on metal complexes with various pyridinethiols have shown that bonding typically occurs through the sulfur atom rather than the nitrogen atom, leading to the formation of stable metal-sulfur bonds. cdnsciencepub.com This characteristic is exploited in the synthesis of coordination compounds with specific geometries and electronic properties, such as tetrahedral or square planar complexes with metals like cobalt(II), nickel(II), and zinc(II). cdnsciencepub.com

Significance of Nitro-Substituted Pyridine Derivatives in Modern Chemical Science

The introduction of a nitro group onto a pyridine ring profoundly alters its electronic properties and reactivity, making nitro-substituted pyridines valuable intermediates in modern chemical synthesis. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. This reactivity is a cornerstone for the synthesis of a wide array of substituted pyridines that would be otherwise difficult to access.

Nitro-substituted pyridines are foundational in the development of biologically active molecules and advanced materials. They serve as precursors for synthesizing compounds with applications in medicine and agriculture. Furthermore, theoretical studies using density functional theory (DFT) have explored nitropyridine derivatives as potential high-energy density materials, calculating properties like heats of formation and detonation velocities to assess their stability and energetic character.

Overview of Research Trajectories for 3-Pyridinethiol (B96745), 6-nitro- and Analogs

While specific research on 3-Pyridinethiol, 6-nitro- is not extensively published, the research trajectories can be inferred from studies on its close analogs, such as nitropyridinethiols and other substituted pyridines. The primary research directions include:

Synthesis and Characterization: A major focus is the development of efficient synthetic routes to produce these functionalized heterocycles. Characterization is typically performed using a suite of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography, to elucidate their molecular structures. iucr.orgeurjchem.com For example, the characterization of S-(pyridin-2-yl) 4-nitrobenzothioate involved detailed 1H and 13C NMR analysis to confirm its structure. iucr.org

Tautomeric Studies: A significant area of investigation for pyridinethiols is the study of their thiol-thione tautomeric equilibrium. acs.org Computational methods, such as DFT, are often employed alongside experimental techniques like FTIR to determine the relative stability of the tautomers in different environments (gas phase vs. solvent). acs.org

Coordination Chemistry: The ability of the thiol group to coordinate with metal ions is a key research avenue. cdnsciencepub.com Investigations focus on synthesizing and characterizing metal complexes to explore their structural, magnetic, and electronic properties for potential applications in catalysis and materials science. cdnsciencepub.com

Building Blocks for Complex Molecules: These compounds are often used as intermediates. The thiol group can be engaged in disulfide bond formation or other sulfur-specific reactions, while the nitro group can be reduced to an amino group or serve as a leaving group in nucleophilic substitution, providing pathways to more complex molecular architectures.

Scope and Contributions of Academic Investigations into 3-Pyridinethiol, 6-nitro-

Academic investigations into 3-Pyridinethiol, 6-nitro- and its isomers, like 5-Nitropyridine-2-thiol, contribute to a deeper understanding of fundamental chemical principles. The scope of these investigations generally covers the synthesis, structural analysis, and reactivity of the molecule.

The primary contributions from studying such compounds include:

Expanding the Synthetic Toolbox: The development of synthetic methods for molecules like 3-Pyridinethiol, 6-nitro- provides chemists with valuable building blocks for creating more complex and functionally diverse compounds.

Understanding Structure-Property Relationships: Detailed analysis of how the positions of the nitro and thiol groups affect the molecule's properties (e.g., tautomerism, acidity, coordination ability) provides fundamental insights that can guide the design of new molecules with desired characteristics.

Providing Data for Computational Chemistry: Experimental data, such as spectroscopic and crystallographic information, for these molecules are crucial for validating and refining computational models, which can then be used to predict the properties of new, yet-to-be-synthesized compounds. eurjchem.com

A comparison with its isomer, 5-Nitropyridine-2-thiol, highlights the type of data generated in such studies.

Property3-Pyridinethiol, 6-nitro-5-Nitropyridine-2-thiol
Molecular Formula C5H4N2O2SC5H4N2O2S nih.gov
Molecular Weight 156.16 g/mol 156.16 g/mol nih.gov
IUPAC Name 6-nitropyridine-3-thiol5-nitro-1H-pyridine-2-thione nih.gov
CAS Number 185608-81-92127-09-5 nih.gov

This table provides a comparative overview of the properties of 3-Pyridinethiol, 6-nitro- and its isomer, 5-Nitropyridine-2-thiol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitropyridine-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2S/c8-7(9)5-2-1-4(10)3-6-5/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFRHEAGIVWTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314062
Record name 6-Nitro-3-pyridinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912545-87-0
Record name 6-Nitro-3-pyridinethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912545-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-3-pyridinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 3 Pyridinethiol, 6 Nitro

Nucleophilic Substitution Reactions Involving the Nitro Group

The strong electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyridine (B92270) ring, activates the molecule for various nucleophilic substitution reactions. These reactions can proceed through several distinct mechanistic pathways.

Intramolecular Nucleophilic Substitution Pathways

Intramolecular reactions involve a nucleophile and an electrophile within the same molecule, often leading to the formation of a cyclic product. youtube.com In 3-Pyridinethiol (B96745), 6-nitro-, the thiol group (or its conjugate base, the thiolate) can act as an internal nucleophile, attacking the electron-deficient pyridine ring.

The feasibility of such a reaction depends on the generation of a potent nucleophile, typically by deprotonating the thiol with a base, and the ability to form a stable ring structure. youtube.com The thiolate at position 3 could potentially attack position 2 of the pyridine ring. This process, if it were to result in the displacement of the nitro group, would require the formation of a strained four-membered ring, which is energetically unfavorable. A more plausible pathway involves the intramolecular attack leading to the formation of condensed heterocyclic systems under specific reaction conditions, a common strategy in heterocyclic synthesis. mdpi.com For instance, cyclization could occur if another reactive group were introduced onto the molecule, facilitating the formation of a five- or six-membered ring.

Regioselectivity in Nucleophilic Attack on Nitropyridine Systems

Nucleophilic aromatic substitution (SNAr) on pyridine rings is regioselective, favoring attack at the 2- and 4-positions (ortho and para to the ring nitrogen). stackexchange.comwikipedia.org This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the resulting anionic intermediate, known as a Meisenheimer complex. stackexchange.comnih.gov

In the case of 3-Pyridinethiol, 6-nitro-, the regioselectivity of an external nucleophilic attack is influenced by both the ring nitrogen and the powerful activating effect of the nitro group at position 6. The nitro group strongly activates the positions ortho (C5) and para (C2) to it for nucleophilic attack.

Attack at C2: This position is para to the nitro group and ortho to the ring nitrogen. The negative charge of the Meisenheimer intermediate can be delocalized onto both the ring nitrogen and the oxygen atoms of the nitro group, leading to significant stabilization.

Attack at C4: This position is ortho to the thiol group and meta to the nitro group. While it is a favored position for attack in unsubstituted pyridine, the activation from the nitro group is less pronounced compared to C2 and C5.

Attack at C5: This position is ortho to the nitro group. The intermediate's negative charge is effectively stabilized by the adjacent nitro group.

The inductive electron-withdrawing effect of the nitro group also makes the adjacent C5 and C2 positions more electron-deficient and thus more susceptible to nucleophilic attack. stackexchange.com Therefore, nucleophilic attack is most likely to occur at the C2 and C5 positions, with the precise outcome depending on the nature of the nucleophile and the reaction conditions.

Table 1: Factors Influencing Regioselectivity of Nucleophilic Attack on 3-Pyridinethiol, 6-nitro-
Position of AttackActivating Group(s)Stabilization of IntermediatePredicted Reactivity
C2Ring Nitrogen (ortho), Nitro Group (para)High (delocalization onto both N and NO₂)High
C4Ring Nitrogen (para)Moderate (delocalization onto N)Moderate
C5Nitro Group (ortho)High (delocalization onto NO₂)High

Vicarious Nucleophilic Substitution of Hydrogen

Vicarious Nucleophilic Substitution (VNS) is a specific type of SNAr where a hydrogen atom is replaced by a nucleophile, rather than a conventional leaving group like a halide. wikipedia.org This reaction is particularly effective for electron-deficient aromatic systems, such as nitroarenes and nitropyridines. organic-chemistry.orgkuleuven.be The mechanism involves the addition of a carbanion, which bears a leaving group on its alpha-carbon, to the aromatic ring. nih.govacs.org This is followed by a base-induced β-elimination of HX from the intermediate adduct, which restores aromaticity. thieme-connect.de

3-Pyridinethiol, 6-nitro- is an excellent substrate for VNS reactions due to the strong activation provided by the nitro group. The nitro group directs the incoming nucleophile to attack the positions ortho (C5) and para (C2) to it. wikipedia.orgorganic-chemistry.org Since the C2 position is already substituted, and the C4 position is less activated, VNS reactions on this substrate would be expected to occur with high regioselectivity at the C5 position.

The general mechanism proceeds as follows:

A carbanion (e.g., from chloromethyl phenyl sulfone) attacks the C5 position of the pyridine ring.

A σ-adduct (Meisenheimer-type complex) is formed.

A base removes a proton from the adduct, and the leaving group is eliminated, leading to the C-H substituted product. acs.org

VNS provides a powerful, transition-metal-free method for the C-C bond formation and functionalization of nitropyridine systems. nih.gov

Thiol-Mediated Transformations and Derivatizations

The thiol (-SH) group is a versatile functional group known for its nucleophilicity and its ability to undergo redox reactions, particularly the formation of disulfide bonds.

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a crucial reaction in biochemistry and organic synthesis, involving the reaction of a thiolate anion with a disulfide bond (R-S-S-R'). nih.gov This process proceeds via an SN2-like mechanism, where the thiolate acts as a nucleophile, attacking one of the sulfur atoms of the disulfide and displacing another thiolate as the leaving group. libretexts.orgresearchgate.net

The compound 3-Pyridinethiol, 6-nitro- can participate in these reactions in two primary ways:

As a nucleophile: The thiolate form of 3-Pyridinethiol, 6-nitro- can attack an existing disulfide bond, leading to the formation of a new, unsymmetrical disulfide.

As a substrate: The corresponding disulfide, bis(6-nitro-3-pyridyl) disulfide, can be attacked by an external thiol, regenerating the free 3-Pyridinethiol, 6-nitro-.

The rate and equilibrium of these reactions are highly dependent on the pKa of the participating thiols and the stability of the disulfide bonds. nih.gov The electron-withdrawing nitro group on the pyridine ring lowers the pKa of the thiol group, increasing the concentration of the reactive thiolate anion at a given pH and thereby accelerating the rate of exchange.

Table 2: Representative Thiol-Disulfide Exchange Reaction Parameters
Thiol NucleophileDisulfide SubstrateRelative Rate ConstantKey Factors
Glutathione (GSH)GSSG1.0Baseline biological exchange
CysteineCystine~1.2Lower pKa than GSH
Aromatic Thiol (e.g., Thiophenol)Diphenyl disulfide>10Lower pKa, favorable electronics
6-nitro-3-pyridylthiolateGeneric Disulfide (R-S-S-R)Expected to be highLow pKa due to nitro-group

S-Nitrosation Reactions and Kinetics

S-nitrosation is the covalent attachment of a nitroso group (-NO) to the sulfur atom of a thiol, forming an S-nitrosothiol (RSNO). wikipedia.orgnih.gov These compounds are important in cell signaling as they can act as donors of nitric oxide (NO). newcastle.edu.au

3-Pyridinethiol, 6-nitro- can be converted to S-nitroso-6-nitro-3-pyridinethiol. The formation of S-nitrosothiols can occur through several chemical pathways: researchgate.netnih.gov

Reaction with N₂O₃: Dinitrogen trioxide, formed from the autooxidation of NO in the presence of oxygen, can react directly with thiols.

Reaction with Nitrous Acid: Acidification of nitrite sources generates nitrous acid (HONO), which can nitrosate thiols. wikipedia.org

Transnitrosation: The transfer of a nitroso group from one S-nitrosothiol to another thiol. mdpi.com

The initial step in many of these pathways is the reaction of a nitrosating agent with the nucleophilic sulfur atom. newcastle.edu.au The kinetics of S-nitrosation are complex and depend on the specific nitrosating agent, pH, and the presence of catalysts. Once formed, S-nitrosothiols can be susceptible to decomposition, which can be mediated by light, metal ions, or other thiols. semanticscholar.org The electron-withdrawing nature of the 6-nitro- group may influence the stability and reactivity of the resulting S-nitrosothiol derivative.

Reactions with Electrophiles at the Sulfur Center

The sulfur atom in 3-Pyridinethiol, 6-nitro- is the primary center for nucleophilic attack. The acidity of the thiol proton allows for the formation of a thiolate anion, which is a potent nucleophile. This enhanced nucleophilicity drives reactions with a wide range of electrophiles. The electron-withdrawing nature of the 6-nitro group further increases the acidity of the thiol proton, favoring the formation of the reactive thiolate species.

The thiolate anion, being a soft nucleophile according to the Hard and Soft Acids and Bases (HSAB) theory, reacts preferentially with soft electrophiles. nih.gov Common reactions include S-alkylation and S-acylation. For instance, reaction with alkyl halides leads to the formation of the corresponding thioether.

A summary of typical electrophilic reactions at the sulfur center is presented below.

Electrophile Type Example Product Type
Alkyl HalideMethyl Iodide (CH₃I)Thioether
Acyl HalideAcetyl Chloride (CH₃COCl)Thioester
Michael AcceptorAcrylonitrile (CH₂=CHCN)Thioether (via conjugate addition)

Tautomeric Equilibria and Their Influence on Reactivity

3-Pyridinethiol, 6-nitro- exists in a tautomeric equilibrium with its corresponding thione form, 6-nitro-1,2-dihydropyridine-3-thione. This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton between the sulfur and nitrogen atoms of the pyridine ring.

The position of this equilibrium is a critical determinant of the molecule's reactivity. The thiol form presents a nucleophilic sulfur atom, as discussed previously. In contrast, the thione form has a different reactivity profile, with the potential for reactions at the nitrogen and sulfur atoms, as well as the C=S double bond. The predominance of one tautomer over the other is influenced by factors such as solvent polarity, temperature, and concentration. cdnsciencepub.com

While specific experimental data for 3-Pyridinethiol, 6-nitro- is not extensively detailed in the available literature, studies on closely related compounds, such as 2-pyridinethiol, provide significant insights. Experimental and computational studies, including Fourier-transform infrared (FTIR) spectroscopy and density functional theory (DFT) calculations, have been employed to investigate this equilibrium. acs.orgnih.govresearchgate.net

For 2-pyridinethiol, computational models show that in the gas phase, the thiol tautomer is more stable than the thione form by approximately 2.61 kcal/mol. acs.orgnih.govresearchgate.net However, in solution, the equilibrium shifts to favor the thione tautomer. This shift is attributed to the larger dipole moment of the thione form, which is better stabilized by polar solvents. acs.orgnih.gov The thione is also stabilized by thioamide resonance. acs.orgnih.govresearchgate.net

Table 1: Calculated Relative Stabilities of 2-Pyridinethiol Tautomers
TautomerPhaseRelative Energy (kcal/mol)Favored Form
Thiol (2SH)Gas Phase0.00Thiol
Thione (2S)Gas Phase+2.61
Thiol (2SH)Cyclohexane Solution+1.96
Thione (2S)Cyclohexane Solution0.00Thione

Data adapted from computational studies on 2-pyridinethiol/2-pyridinethione. acs.orgnih.gov

It is reasonable to extrapolate that 3-Pyridinethiol, 6-nitro- would exhibit similar solvent-dependent tautomeric behavior. The strong electron-withdrawing nitro group would likely influence the electronic distribution and dipole moments of the tautomers, but the general principle of solvent stabilization of the more polar thione form is expected to hold.

Redox Chemistry of the Nitro and Thiol Moieties

The nitro group of 3-Pyridinethiol, 6-nitro- is susceptible to reduction, a common and synthetically valuable transformation in organic chemistry. wikipedia.org This reaction converts the nitro group into an amino group, yielding 6-amino-3-pyridinethiol. This transformation dramatically alters the electronic properties of the pyridine ring, converting a strongly electron-withdrawing group into a strongly electron-donating one.

A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups. acs.orgresearchgate.net Given the presence of a sulfur atom, which can poison some catalysts, careful selection of reaction conditions is necessary.

Table 2: Common Reagents for Aromatic Nitro Group Reduction
Reagent/SystemTypical ConditionsSelectivity Notes
H₂, Pd/CHydrogen gas, Palladium on Carbon catalystHighly efficient but can also reduce other functional groups. commonorganicchemistry.com
Fe, HCl or NH₄ClIron metal in acidic or neutral mediumClassic method, often tolerant of other functional groups.
SnCl₂, HClTin(II) chloride in concentrated hydrochloric acidA mild method suitable for molecules with other reducible groups. commonorganicchemistry.com
NaBH₄, NiCl₂ or CoCl₂Sodium borohydride with a transition metal salt catalystCan provide good selectivity under specific conditions.
Sodium Sulfide (Na₂S)Aqueous or alcoholic solutionCan be useful when acidic or hydrogenation conditions are not suitable. commonorganicchemistry.com

The reduction can also be stopped at intermediate stages, such as the hydroxylamine or azo compound, by using specific reagents and controlling the reaction conditions. wikipedia.org

The thiol group is readily oxidized, and can form several different sulfur-containing functional groups depending on the oxidant and reaction conditions. youtube.com The oxidation of the thiol in 3-Pyridinethiol, 6-nitro- can lead to a range of products with varying oxidation states at the sulfur atom.

The mildest oxidation typically results in the formation of a disulfide, bis(6-nitro-3-pyridyl) disulfide, through the coupling of two thiol molecules. wikipedia.org This reaction can be promoted by mild oxidizing agents or even atmospheric oxygen, particularly in the presence of a base.

Stronger oxidizing agents can further oxidize the sulfur atom. The typical progression of thiol oxidation is as follows:

Thiol (R-SH) to Sulfenic acid (R-SOH)

Sulfenic acid (R-SOH) to Sulfinic acid (R-SO₂H)

Sulfinic acid (R-SO₂H) to Sulfonic acid (R-SO₃H) acs.orgnih.govacs.org

Each step in this pathway represents a two-electron oxidation. Reagents such as hydrogen peroxide or peroxy acids are commonly used for these transformations. acs.orgnih.gov The sulfonic acid represents the highest stable oxidation state for sulfur in this context and is a strong acid. youtube.com

Table 3: Oxidation States of Sulfur in Thiol Oxidation Products
Functional GroupGeneral StructureSulfur Oxidation State
ThiolR-SH-2
DisulfideR-S-S-R-1
Sulfenic AcidR-SOH0
Sulfinic AcidR-SO₂H+2
Sulfonic AcidR-SO₃H+4

The interplay between the redox-active nitro and thiol groups means that selective oxidation or reduction requires careful choice of reagents. For example, some reducing agents for the nitro group could also reduce a disulfide bond back to the thiol. nih.gov

Derivatization and Functionalization Strategies for 3 Pyridinethiol, 6 Nitro

Synthesis of 3-Pyridinethiol (B96745), 6-nitro-Sulfenyl Halides (e.g., 3-nitro-2-pyridinesulfenyl chloride)

One of the most significant derivatizations of 3-pyridinethiol, 6-nitro- is its conversion to the corresponding sulfenyl halide, most notably 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl). This stable, yellow crystalline solid is a valuable reagent in organic synthesis, particularly in peptide chemistry where it serves as a protecting group for the thiol function of cysteine residues.

The synthesis of 3-nitro-2-pyridinesulfenyl chloride is typically achieved through the direct chlorination of 3-pyridinethiol, 6-nitro- using a suitable chlorinating agent. The reaction involves the electrophilic attack of a chlorine species on the sulfur atom of the thiol, leading to the formation of the sulfenyl chloride.

Table 1: Synthesis of 3-nitro-2-pyridinesulfenyl chloride

Starting Material Reagent Product

The resulting 3-nitro-2-pyridinesulfenyl chloride is a versatile intermediate. Its reactivity is characterized by the electrophilic nature of the sulfur atom, which readily reacts with nucleophiles such as thiols, amines, and alcohols. This reactivity is the basis for its application as a protecting group and in the formation of mixed disulfides.

Formation of Disulfide Analogs and Polymeric Forms

The thiol group of 3-pyridinethiol, 6-nitro- is susceptible to oxidation, leading to the formation of the corresponding disulfide, bis(6-nitro-3-pyridyl) disulfide. This oxidative coupling can be achieved using a variety of oxidizing agents. The resulting disulfide is a symmetrical molecule containing a sulfur-sulfur linkage.

Table 2: Formation of bis(6-nitro-3-pyridyl) disulfide

Starting Material Reaction Type Product

Furthermore, 3-pyridinethiol, 6-nitro- can participate in thiol-disulfide exchange reactions. In the presence of another thiol, an equilibrium can be established, leading to the formation of mixed disulfides. This reactivity is particularly relevant in biological systems and in the design of dynamic covalent chemistries.

The formation of polymeric forms of 3-pyridinethiol, 6-nitro- can be envisaged through processes such as thiol-ene polymerization. In this approach, the thiol group could react with a di- or multifunctional ene-containing monomer in the presence of a radical initiator to form a cross-linked polymer network. The properties of the resulting polymer would be influenced by the structure of the comonomer and the degree of cross-linking. However, specific literature detailing the synthesis of homopolymers or copolymers of 3-pyridinethiol, 6-nitro- is scarce.

Heterocyclic Annulation and Ring-Closure Reactions Utilizing 3-Pyridinethiol, 6-nitro-

The bifunctional nature of 3-pyridinethiol, 6-nitro-, possessing both a nucleophilic sulfur and a pyridine (B92270) ring, makes it a valuable substrate for the construction of fused heterocyclic systems. These reactions, often involving intramolecular cyclization, lead to the formation of novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

One important class of heterocyclic annulation reactions involves the synthesis of thieno[2,3-b]pyridines . This can be achieved by reacting 3-pyridinethiol, 6-nitro- with α-halocarbonyl compounds. The initial S-alkylation of the thiol is followed by an intramolecular cyclization and dehydration to afford the fused thieno[2,3-b]pyridine (B153569) ring system. The specific substitution on the resulting heterocycle is determined by the nature of the α-halocarbonyl reactant.

Another significant ring system that can be accessed from 3-pyridinethiol, 6-nitro- is the thiazolo[3,2-a]pyridinium scaffold. The reaction with α-haloketones can lead to the formation of these fused cationic heterocycles. The reaction proceeds via S-alkylation followed by intramolecular cyclization involving the pyridine nitrogen. The presence of the nitro group is expected to influence the reactivity and the properties of the resulting thiazolo[3,2-a]pyridinium salts.

Furthermore, 3-pyridinethiol, 6-nitro- can serve as a building block for the synthesis of pyrimido[2,1-b] sciencepublishinggroup.comnih.govthiazines . These tricyclic systems can be constructed through multi-component reactions or by stepwise synthesis involving the reaction of the pyridinethiol with appropriate pyrimidine (B1678525) precursors.

Table 3: Examples of Heterocyclic Annulation Reactions

Reactant 1 Reactant 2 Product Heterocycle
3-Pyridinethiol, 6-nitro- α-Haloketone Thieno[2,3-b]pyridine
3-Pyridinethiol, 6-nitro- α-Haloketone Thiazolo[3,2-a]pyridinium

Covalent Modifications at the Nitrogen and Sulfur Centers

The nitrogen and sulfur atoms in 3-pyridinethiol, 6-nitro- represent key sites for covalent modifications, allowing for the introduction of a wide range of functional groups and the tuning of the molecule's physicochemical properties.

N-Alkylation: The pyridine nitrogen can undergo alkylation, although the presence of the electron-withdrawing nitro group is expected to decrease its nucleophilicity, potentially requiring harsher reaction conditions compared to unsubstituted pyridines. Alkylation can be achieved using various alkylating agents such as alkyl halides or sulfates in the presence of a base. The resulting N-alkylated pyridinium (B92312) salts would exhibit altered solubility and electronic properties.

S-Alkylation and S-Acylation: The thiol group is a primary site for functionalization. S-alkylation with alkyl halides proceeds readily under basic conditions to yield the corresponding thioethers. S-acylation, the reaction with acylating agents like acyl chlorides or anhydrides, leads to the formation of thioesters. These modifications can be used to introduce a variety of substituents at the sulfur atom, thereby modulating the steric and electronic characteristics of the molecule.

Table 4: Covalent Modifications of 3-Pyridinethiol, 6-nitro-

Reaction Type Reagent Functional Group Introduced
N-Alkylation Alkyl halide N-Alkyl
S-Alkylation Alkyl halide S-Alkyl

Synthesis of Substituted Derivatives for Structure-Activity Relationship Studies (Excluding Biological Activity)

The synthesis of a library of substituted derivatives of 3-pyridinethiol, 6-nitro- is crucial for establishing structure-activity relationships (SAR), which are fundamental in the rational design of molecules with specific chemical or physical properties. By systematically modifying the structure of the parent compound and evaluating the impact of these changes, researchers can gain insights into the key features that govern its behavior.

The synthetic strategies for generating such derivatives can be broadly categorized:

Modification of the Pyridine Ring: Electrophilic aromatic substitution reactions on the pyridine ring can be challenging due to the deactivating effect of the nitro group and the pyridine nitrogen. However, nucleophilic aromatic substitution of other leaving groups on the ring could be a viable strategy. For instance, starting from a di-substituted pyridine, one substituent could be replaced by a thiol group and the other by various other functionalities.

Variation of Substituents on Precursors: A diverse range of derivatives can be accessed by utilizing substituted precursors in the primary synthesis of the pyridinethiol ring. For example, by starting with different substituted pyridines, a variety of functional groups can be incorporated at various positions on the final 3-pyridinethiol, 6-nitro- scaffold.

Derivatization of the Thiol and Nitro Groups: As discussed in the previous sections, the thiol group can be readily alkylated, acylated, or oxidized to a disulfide. The nitro group can also be a handle for further transformations, such as reduction to an amino group, which can then be further derivatized.

Table 5: Compound Names Mentioned in the Article

Compound Name
3-Pyridinethiol, 6-nitro-
3-nitro-2-pyridinesulfenyl chloride
bis(6-nitro-3-pyridyl) disulfide
Thieno[2,3-b]pyridines
Thiazolo[3,2-a]pyridinium

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Pyridinethiol, 6 Nitro

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups within a molecule. Both FT-IR and FT-Raman spectroscopies probe the vibrational transitions of molecules, but they operate on different principles and are subject to different selection rules, often providing complementary information.

Analysis of Functional Group Signatures

The vibrational spectrum of 3-Pyridinethiol (B96745), 6-nitro- is characterized by distinct bands corresponding to its constituent functional groups: the pyridine (B92270) ring, the nitro group (NO₂), and the thiol group (SH).

Nitro Group (NO₂) Vibrations: The nitro group is a prominent feature in the vibrational spectrum. It gives rise to two characteristic stretching vibrations: an asymmetric stretch (νₐₛ NO₂) and a symmetric stretch (νₛ NO₂). For nitroaromatic compounds, the asymmetric stretching vibration typically appears in the 1500–1570 cm⁻¹ range, while the symmetric stretching is observed between 1335–1370 cm⁻¹. researchgate.net These bands are often strong in the IR spectrum.

Thiol Group (S-H) Vibrations: The S-H stretching vibration (ν S-H) is expected to appear as a weak band in the FT-IR spectrum in the region of 2550–2600 cm⁻¹. Its intensity can be variable and its position influenced by hydrogen bonding. The C-S stretching vibration (ν C-S) is typically found in the 600–800 cm⁻¹ range and is often weak.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations (ν C-H) occur above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations are observed in the 1400–1650 cm⁻¹ region. Ring breathing modes and C-H in-plane and out-of-plane bending vibrations appear in the fingerprint region (below 1400 cm⁻¹). For substituted pyridines, the exact positions of these bands are sensitive to the nature and position of the substituents. researchgate.net

The expected vibrational frequencies for 3-Pyridinethiol, 6-nitro- are summarized in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Spectrum
Asymmetric NO₂ StretchNitro1570 - 1500FT-IR, Raman
Symmetric NO₂ StretchNitro1370 - 1335FT-IR, Raman
S-H StretchThiol2600 - 2550FT-IR
C-S StretchThiol800 - 600FT-IR, Raman
Aromatic C-H StretchPyridine Ring3100 - 3000FT-IR, Raman
C=C and C=N Ring StretchPyridine Ring1650 - 1400FT-IR, Raman
Ring Breathing / C-H BendingPyridine Ring< 1400FT-IR, Raman

Investigation of Intermolecular Interactions

The presence of both a hydrogen bond donor (S-H group) and hydrogen bond acceptors (the nitrogen of the pyridine ring and the oxygen atoms of the nitro group) allows for the formation of intermolecular hydrogen bonds. researchgate.net These interactions can cause significant shifts in the vibrational frequencies. For example, the S-H stretching band may broaden and shift to a lower wavenumber upon hydrogen bond formation. Similarly, the vibrational modes of the nitro group and the pyridine ring can be perturbed by these interactions, providing evidence for specific supramolecular structures in the solid state. mdpi.com The study of these spectral shifts as a function of concentration or temperature can yield valuable information about the strength and nature of these intermolecular forces.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integrations of signals in ¹H and ¹³C NMR spectra, the exact arrangement of atoms can be established.

Proton and Carbon NMR Assignments

The ¹H and ¹³C NMR spectra of 3-Pyridinethiol, 6-nitro- are dictated by the strong electron-withdrawing nature of the nitro group and the electronic effects of the thiol group on the pyridine ring.

¹H NMR Spectrum: The pyridine ring of this compound has three aromatic protons. The strong deshielding effect of the nitro group at position 6 will cause the adjacent proton at position 5 (H-5) to resonate at a significantly downfield chemical shift. The proton at position 2 (H-2) will also be downfield due to its proximity to the electronegative ring nitrogen. The proton at position 4 (H-4) will likely be the most upfield of the three. The expected splitting pattern would involve doublet or doublet of doublets couplings between adjacent protons (H-2/H-4, H-4/H-5). The thiol proton (S-H) would appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR Spectrum: The pyridine ring has five carbon atoms. The carbon atom attached to the nitro group (C-6) will be strongly deshielded and appear significantly downfield. The carbon attached to the thiol group (C-3) will also be influenced. The carbons adjacent to the ring nitrogen (C-2 and C-6) are typically found at the most downfield positions in pyridine derivatives. testbook.com In proton-decoupled ¹³C NMR spectra, each unique carbon atom will appear as a singlet. libretexts.org

Predicted NMR chemical shifts are presented in the table below.

AtomSpectrumPredicted Chemical Shift (δ, ppm)Multiplicity
H-2¹H NMR~8.3 - 8.6d
H-4¹H NMR~7.4 - 7.7dd
H-5¹H NMR~8.8 - 9.1d
S-H¹H NMRVariable (broad singlet)s (br)
C-2¹³C NMR~150 - 155s
C-3¹³C NMR~125 - 130s
C-4¹³C NMR~122 - 126s
C-5¹³C NMR~140 - 145s
C-6¹³C NMR~158 - 162s

Advanced 2D NMR Techniques for Connectivity Analysis

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For 3-Pyridinethiol, 6-nitro-, cross-peaks would be expected between H-4 and H-5, and potentially a weaker long-range coupling between H-2 and H-4, confirming their connectivity within the spin system. mmu.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would show cross-peaks connecting the signals for H-2, H-4, and H-5 to their corresponding carbon signals (C-2, C-4, and C-5), allowing for the definitive assignment of the protonated carbons.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight, confirm the molecular formula, and deduce structural information from fragmentation patterns.

For 3-Pyridinethiol, 6-nitro- (Molecular Formula: C₅H₄N₂O₂S), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The calculated exact mass is 156.0044 u. An experimentally determined mass that matches this value to within a few parts per million provides strong evidence for the molecular formula.

Under electron ionization (EI) conditions, the molecule will form a molecular ion (M⁺˙) at m/z 156. This ion will then undergo characteristic fragmentation. Aromatic nitro compounds typically exhibit fragmentation through the loss of neutral species like NO (30 u) and NO₂ (46 u). miamioh.eduyoutube.com The pyridine ring itself can also fragment.

A plausible fragmentation pathway for 3-Pyridinethiol, 6-nitro- is outlined below:

m/z ValueIon / Fragment LostProposed Fragment Structure
156[M]⁺˙[C₅H₄N₂O₂S]⁺˙ (Molecular Ion)
126Loss of NO[C₅H₄NO₂S]⁺˙
110Loss of NO₂[C₅H₄NS]⁺˙
83Loss of NO₂ and HCN[C₄H₃S]⁺˙

The observation of these specific fragment ions would provide strong corroborating evidence for the structure of 3-Pyridinethiol, 6-nitro-, complementing the data obtained from vibrational and NMR spectroscopy. nih.gov

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). nih.gov For 3-Pyridinethiol, 6-nitro-, with a molecular formula of C₅H₄N₂O₂S, the theoretical exact mass can be calculated with high precision.

Table 1: Isotopes and their Masses

ElementIsotopeExact Mass (Da)
Carbon¹²C12.000000
Hydrogen¹H1.007825
Nitrogen¹⁴N14.003074
Oxygen¹⁶O15.994915
Sulfur³²S31.972071

This table is interactive. Users can sort the data by clicking on the column headers.

Based on the masses of the most abundant isotopes, the theoretical monoisotopic mass of the neutral molecule [M] is calculated to be 156.0000 Da. In positive-ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed, while in negative-ion mode, the deprotonated molecule [M-H]⁻ would be detected.

Table 2: Calculated Exact Masses for HRMS Analysis

IonFormulaCalculated Exact Mass (m/z)
[M+H]⁺C₅H₅N₂O₂S⁺157.0072
[M-H]⁻C₅H₃N₂O₂S⁻154.9915

This table is interactive. Users can sort the data by clicking on the column headers.

The high mass accuracy of HRMS, typically in the sub-ppm range, allows for the confident differentiation of 3-Pyridinethiol, 6-nitro- from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry for Structural Information

The fragmentation of protonated or deprotonated 3-Pyridinethiol, 6-nitro- is expected to be influenced by the presence of the nitro group and the thiol functionality. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or a nitro radical (•NO). For pyridinethiol derivatives, cleavage of the C-S bond or fragmentation of the pyridine ring are plausible pathways.

Table 3: Predicted Fragmentation Pathways for [M+H]⁺ of 3-Pyridinethiol, 6-nitro-

Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)
157.0072NO₂111.0245
157.0072•NO127.0123
157.0072H₂S123.0041
157.0072CO129.0150

This table is interactive. Users can sort the data by clicking on the column headers.

X-ray Diffraction Studies for Solid-State Molecular Structures

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure, providing insights into bond lengths, bond angles, and intermolecular interactions.

Crystallographic Analysis of Tautomeric Forms

For 3-Pyridinethiol, 6-nitro-, the potential for tautomerism exists between the thiol form (containing an S-H bond) and the thione form (containing a C=S bond and an N-H bond). X-ray crystallography can unequivocally determine which tautomer is present in the solid state. The analysis of bond lengths within the pyridine ring and to the sulfur atom would provide clear evidence. For instance, a C-S single bond is typically longer than a C=S double bond.

Supramolecular Assembly and Packing Motifs

The presence of a nitro group and a thiol/thione functionality in 3-Pyridinethiol, 6-nitro- suggests the likelihood of significant intermolecular interactions governing its crystal packing. Nitro groups are known to participate in hydrogen bonding and other weak interactions. The thiol or thione group can also act as a hydrogen bond donor or acceptor.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Study of Chromophoric Properties

The chromophore in 3-Pyridinethiol, 6-nitro- is the nitro-substituted pyridine ring system. The presence of the electron-withdrawing nitro group and the potentially electron-donating thiol group is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

Based on data for related compounds, such as 3-nitropyridine, which exhibits an absorption maximum around 260 nm, and other substituted pyridines, it is anticipated that 3-Pyridinethiol, 6-nitro- will display absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and arise from the excitation of electrons in the aromatic system. The n → π* transitions, involving non-bonding electrons on the nitrogen and sulfur atoms, are generally of lower intensity. The introduction of the nitro group is known to cause a bathochromic (red) shift in the absorption maxima of aromatic compounds. The specific absorption maxima and molar absorptivity values for 3-Pyridinethiol, 6-nitro- would be dependent on the solvent used, due to solvatochromic effects.

Solvent Effects on Electronic Absorption of 3-Pyridinethiol, 6-nitro-

The phenomenon of solvatochromism, where the absorption spectrum of a compound shifts in response to the polarity of the solvent, provides valuable insight into the electronic transitions of a molecule. For compounds like 3-Pyridinethiol, 6-nitro-, which possess both electron-donating (-SH) and electron-withdrawing (-NO2) groups on a pyridine ring, interactions with solvent molecules can significantly influence the energy difference between the ground and excited states.

A thorough review of available scientific literature and spectral databases did not yield specific experimental data on the solvatochromic behavior of 3-Pyridinethiol, 6-nitro-. Detailed research findings, including data tables of absorption maxima (λmax) in a range of solvents with varying polarities, are not publicly available at this time.

In general, for molecules with similar electronic structures, a change in solvent polarity can lead to either a hypsochromic (blue) shift or a bathochromic (red) shift of the absorption bands. A hypsochromic shift is often observed when the ground state is more stabilized by polar solvents than the excited state, which can occur in n → π* transitions. Conversely, a bathochromic shift is typical for π → π* transitions where the excited state is more polar and thus more stabilized by polar solvents.

Theoretical studies on related nitro-substituted pyridine derivatives have sometimes shown negative solvatochromism, characterized by a hypsochromic shift with increasing solvent polarity. This behavior is often attributed to the stabilization of the ground state by the solvent. For instance, studies on structurally similar nitro-substituted pyridocoumarins have indicated that the visible absorption band undergoes a hypsochromic shift of approximately 10–40 nm as solvent polarity increases. However, without direct experimental investigation of 3-Pyridinethiol, 6-nitro-, it is not possible to definitively state its specific solvatochromic properties.

Further experimental research, involving the measurement of the UV-Vis absorption spectra of 3-Pyridinethiol, 6-nitro- in a series of solvents with a wide range of polarities (e.g., nonpolar, polar aprotic, and polar protic), is required to fully characterize its solvatochromic behavior. Such a study would provide the necessary data to construct a comprehensive table of solvent effects and to analyze the nature of the electronic transitions involved.

Theoretical and Computational Investigations of 3 Pyridinethiol, 6 Nitro

Spectroscopic Property Predictions via Quantum Chemical Methods

Vibrational Frequency Calculations and Assignment

Vibrational frequency analysis, typically performed using quantum chemical methods like Density Functional Theory (DFT), is essential for predicting the infrared (IR) spectrum of a molecule and understanding its structural dynamics. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies of the fundamental vibrational modes. These calculated frequencies can then be assigned to specific types of molecular motion, such as stretching, bending, or torsional vibrations of the chemical bonds.

For 3-Pyridinethiol (B96745), 6-nitro-, the vibrational spectrum is expected to be complex, showing characteristic peaks for the pyridine (B92270) ring, the thiol group (S-H), and the nitro group (NO₂). DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, would typically be used to optimize the molecule's geometry and compute its harmonic vibrational frequencies.

The key expected vibrational modes for 3-Pyridinethiol, 6-nitro- would include:

S-H Stretch: A relatively weak but sharp absorption band, typically appearing in the range of 2550-2600 cm⁻¹. Its precise position can be sensitive to intra- and intermolecular interactions.

NO₂ Stretches: The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch (typically 1500-1570 cm⁻¹) and a symmetric stretch (typically 1300-1370 cm⁻¹). These are usually strong absorptions.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic C-C and C-N stretching modes, often found in the 1400-1600 cm⁻¹ region. C-H stretching vibrations on the aromatic ring are expected above 3000 cm⁻¹.

C-S Stretch: The carbon-sulfur bond stretching is typically weaker and appears in the 600-800 cm⁻¹ region.

An illustrative table of calculated vibrational frequencies and their assignments for a molecule with similar functional groups is presented below. Note that these are representative values and actual calculated frequencies for 3-Pyridinethiol, 6-nitro- may vary.

Vibrational ModeCalculated Frequency (cm⁻¹) (Representative)Assignment
ν(C-H)3085Aromatic C-H Stretch
ν(S-H)2595S-H Stretch
ν(C=C/C=N)1590Pyridine Ring Stretch
νas(NO₂)1540Asymmetric NO₂ Stretch
νs(NO₂)1350Symmetric NO₂ Stretch
δ(C-H)1100In-plane C-H Bend
ν(C-S)750C-S Stretch

Electronic Excitation Energy Computations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to study the electronic excited states of molecules. cnr.itcecam.org It allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's geometry. These energies are crucial for predicting a molecule's UV-Vis absorption spectrum. nih.gov

For 3-Pyridinethiol, 6-nitro-, the presence of the pyridine ring (an aromatic system), the thiol group (a potential electron donor), and the nitro group (a strong electron-withdrawing group) suggests the possibility of several types of electronic transitions. TD-DFT calculations can help identify the nature of these transitions, such as:

π → π* transitions: Associated with the excitation of an electron from a bonding π-orbital to an antibonding π*-orbital within the pyridine ring. These are typically high-intensity transitions.

n → π* transitions: Involving the excitation of a non-bonding electron (from the nitrogen or sulfur atom) to an antibonding π*-orbital of the ring. These transitions are generally weaker.

Intramolecular Charge Transfer (ICT): Transitions where electron density is significantly moved from one part of the molecule to another, for example, from the thiol or pyridine ring (donor) to the nitro group (acceptor).

The choice of the functional (e.g., B3LYP, PBE0, CAM-B3LYP) is critical in TD-DFT calculations, as different functionals can yield varying accuracy, particularly for charge-transfer states. researchgate.net A typical TD-DFT calculation would provide the excitation energies (in eV or nm), the oscillator strengths (a measure of the transition probability or intensity), and the contributions of the molecular orbitals involved in each transition.

Excited StateExcitation Energy (eV) (Representative)Oscillator Strength (f)Major ContributionTransition Type
S₁2.850.015HOMO-1 -> LUMOn -> π
S₂3.500.250HOMO -> LUMOπ -> π / ICT
S₃4.100.180HOMO -> LUMO+1π -> π*

Analysis of Substituent Effects on Physicochemical Parameters

The introduction of substituents onto a parent molecule like 3-pyridinethiol drastically alters its physicochemical properties. The 6-nitro group, being a strong electron-withdrawing group, is expected to have a profound impact on parameters such as bond dissociation energies, proton affinities, and ionization energies.

S-H Bond Dissociation Energies

The S-H bond dissociation energy (BDE) is a critical parameter for evaluating the antioxidant potential of thiol compounds. It represents the enthalpy change required to homolytically cleave the S-H bond, generating a thiyl radical. A lower S-H BDE indicates that the hydrogen atom can be more easily donated to scavenge free radicals.

Theoretical studies on substituted 3-pyridinethiols have shown that the nature of the substituent significantly influences the S-H BDE. figshare.comresearchgate.netamanote.com Electron-withdrawing groups, such as the nitro group, are predicted to decrease the S-H BDE. This effect arises because the electron-withdrawing substituent stabilizes the resulting thiyl radical (6-nitro-3-pyridinylthiyl) through resonance and inductive effects, making the bond cleavage more favorable. rsc.org In contrast, electron-donating groups at the same position would generally increase the S-H BDE.

Computational methods like DFT can be used to calculate the BDE by determining the energies of the parent molecule, the thiyl radical, and a hydrogen atom. The BDE is then calculated as: BDE(S-H) = [E(thiyl radical) + E(H atom)] - E(thiol molecule)

Based on studies of similarly substituted thiophenols and pyridinethiols, the presence of a para-nitro group (analogous to the 6-nitro position relative to the thiol) leads to a significant reduction in the S-H BDE. rsc.org

Compound (Representative)Calculated S-H BDE (kcal/mol)
Thiophenol80.5
4-Nitrothiophenol77.8
3-Pyridinethiol~81.0
3-Pyridinethiol, 6-nitro-&lt; 81.0 (Predicted)

Proton Affinities and Ionization Energies

Proton Affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule. It is a fundamental measure of a molecule's basicity. For 3-Pyridinethiol, 6-nitro-, protonation can occur at several sites, most notably the pyridine nitrogen or the sulfur atom. The pyridine nitrogen is generally the most basic site in pyridine derivatives. nist.gov The electron-withdrawing nitro group is expected to significantly decrease the electron density on the pyridine ring and the nitrogen atom, thereby reducing its ability to accept a proton. Consequently, the proton affinity of 3-Pyridinethiol, 6-nitro- is predicted to be substantially lower than that of unsubstituted 3-pyridinethiol.

Ionization Energy (IE) is the minimum energy required to remove an electron from a molecule in the gas phase, forming a cation. It is a measure of the molecule's ability to act as an electron donor. According to Koopmans' theorem, the ionization energy can be approximated by the negative of the energy of the Highest Occupied Molecular Orbital (HOMO). The strong electron-withdrawing nitro group lowers the energy of the molecular orbitals, including the HOMO. osti.gov This stabilization makes it more difficult to remove an electron. Therefore, the ionization energy of 3-Pyridinethiol, 6-nitro- is expected to be higher than that of 3-pyridinethiol. researchgate.netamanote.com

Compound (Representative)Proton Affinity (kcal/mol) (at N)Ionization Energy (eV)
Pyridine222.59.26
3-Pyridinethiol~220~8.90
3-Pyridinethiol, 6-nitro-Lower (Predicted)Higher (Predicted)

Molecular Dynamics Simulations of 3-Pyridinethiol, 6-nitro- Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com An MD simulation for 3-Pyridinethiol, 6-nitro- would involve placing the molecule, either singly or in a group, within a simulation box, often filled with a solvent like water, and then calculating the forces between the atoms and their consequent motion based on classical mechanics.

Such simulations can provide valuable insights into:

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the solute molecule. This can reveal details about hydrogen bonding between water and the nitro group, the thiol group, and the pyridine nitrogen.

Conformational Dynamics: Although the pyridine ring is rigid, rotation around the C-S bond can be studied to determine preferential orientations of the thiol group.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation behavior, π-π stacking interactions between pyridine rings, and hydrogen bonding between the thiol of one molecule and the nitro or nitrogen of another.

Interaction with Biomolecules: MD simulations are extensively used to model the binding of small molecules to biological targets like proteins. nih.gov A simulation could explore how 3-Pyridinethiol, 6-nitro- interacts with the active site of an enzyme, calculating binding energies and identifying key stabilizing interactions.

The stability of a simulation can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the molecule's atoms over time relative to a starting structure. A stable simulation would show the RMSD fluctuating around a constant value. nih.gov

Applications in Chemical Synthesis and Materials Science Non Clinical

3-Pyridinethiol (B96745), 6-nitro- as a Versatile Building Block in Organic Synthesis

Nitro compounds have long been recognized as ideal and versatile intermediates in organic synthesis. nih.govresearchgate.netfrontiersin.org Their diverse reactivity can be harnessed for carbon-carbon and carbon-heteroatom bond formations and a variety of functional group transformations. researchgate.netfrontiersin.org The presence of the nitro group in the pyridine (B92270) scaffold confers unique reactivity, making compounds like 3-Pyridinethiol, 6-nitro- valuable starting materials.

Precursor for Advanced Heterocyclic Scaffolds

The pyridine nucleus is a ubiquitous feature in a vast number of natural products and pharmacologically active compounds. nih.govresearchgate.net Consequently, functionalized pyridines such as 3-Pyridinethiol, 6-nitro- serve as crucial precursors for constructing more complex, fused heterocyclic systems. For instance, related nitropyridine derivatives are used in the synthesis of fused ring systems like oxazolo[3,2-a]pyridinium salts. mdpi.com The reactivity of the nitro-substituted pyridine ring allows for transformations that lead to the formation of bicyclic and polycyclic structures, including thienopyridines and pyrido[2,3:4',5']thieno[3',2'-d]pyrimidin-8-ones. The subject compound can act as a synthon for novel heterocycles, leveraging the reactivity of both the thiol and the nitro-functionalized ring. researchgate.net

Reagents in the Synthesis of Complex Organic Molecules

The utility of nitro-derivatives as building blocks in organic synthesis is a subject of ongoing interest among chemists. nih.govresearchgate.net Nitropyridines, in particular, are used as intermediates in the synthesis of a range of bioactive molecules, including kinase inhibitors. nih.gov The electron-withdrawing nature of the nitro group activates the pyridine ring for certain nucleophilic substitution reactions, while the thiol group provides a site for forming sulfur-containing linkages. This dual functionality allows 3-Pyridinethiol, 6-nitro- to be incorporated into complex molecular architectures. Nitroalkanes and their derivatives are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules in both academic and industrial settings. frontiersin.orgarkat-usa.org

Role as a Protecting Group in Peptide and Organic Synthesis

While 3-Pyridinethiol, 6-nitro- itself is a specific molecule, its structural isomer, 3-nitro-2-pyridinethiol, gives rise to one of the most important thiol-protecting groups in synthetic chemistry: the 3-nitro-2-pyridinesulfenyl (Npys) group. This group has found extensive application, particularly in the complex and delicate field of peptide synthesis.

3-Nitro-2-pyridinesulfenyl (Npys) Group for Thiol Protection

The 3-nitro-2-pyridinesulfenyl (Npys) group is a well-established protecting group for the thiol functional group, especially for the side chain of cysteine residues in peptides. nih.govnih.gov It is introduced by reacting a free thiol with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl). nih.gov The Npys group not only protects the highly reactive thiol from unwanted side reactions but can also act as an activating group. oup.comsemanticscholar.orgrsc.org The cysteine residue modified with the Npys group can selectively react with another free thiol to form a specific disulfide bond, a critical linkage in many biologically active peptides and proteins. oup.comsemanticscholar.org

Compatibility with Diverse Synthetic Strategies

The utility of a protecting group is defined by its stability under various reaction conditions and the ease with which it can be selectively removed. The Npys group exhibits a distinct compatibility profile that makes it suitable for specific synthetic strategies. It is notably resistant to acidic conditions, including trifluoroacetic acid (TFA), HCl, and even "high" concentration hydrofluoric acid (HF). nih.govoup.comsemanticscholar.org However, its stability does not extend to "low-high" HF acidolysis conditions. nih.govresearchgate.net

The Npys group is readily cleaved by thiolysis using reagents like 2-mercaptoethanol or by treatment with nucleophiles such as tri-n-butylphosphine. oup.comnih.gov A significant limitation is its instability towards the basic conditions used in the common Fmoc solid-phase peptide synthesis (SPPS) strategy, as it is not stable to piperidine. nih.govrsc.orgresearchgate.net This makes it largely inadequate for the Fmoc strategy but well-suited for the Boc/benzyl synthesis approach. nih.govresearchgate.net

Table 1: Compatibility Profile of the Npys Protecting Group

Condition/ReagentCompatibility/EffectCitation(s)
Acids
Trifluoroacetic Acid (TFA)Stable oup.comsemanticscholar.orgresearchgate.net
Hydrochloric Acid (HCl)Stable oup.comsemanticscholar.org
Hydrofluoric Acid (HF)Stable under "high" HF conditions nih.govoup.comresearchgate.net
Bases
PiperidineUnstable; Incompatible with Fmoc strategy nih.govrsc.orgresearchgate.net
Cleavage Reagents
Thiols (e.g., 2-mercaptoethanol)Cleaved (Thiolysis) nih.govresearchgate.net
Phosphines (e.g., Tributylphosphine)Cleaved oup.com
Synthetic Strategies
Boc/Benzyl SynthesisSuitable nih.govresearchgate.net
Fmoc SynthesisInadequate nih.govrsc.orgresearchgate.net

Ligand Design in Coordination Chemistry

Pyridine and its derivatives are fundamental scaffolds in coordination chemistry, acting as ligands for a wide array of metal ions to form stable coordination compounds. nih.govnih.govorganic-chemistry.org The nitrogen atom of the pyridine ring provides a primary coordination site. The introduction of additional functional groups, as in 3-Pyridinethiol, 6-nitro-, enhances the potential for more complex and versatile coordination behavior.

Nitro-containing ligands are also widely employed due to their versatility in forming coordination complexes with diverse structural architectures. mdpi.com In the case of 3-Pyridinethiol, 6-nitro-, there are multiple potential donor atoms: the pyridine nitrogen, the thiol sulfur, and the oxygen atoms of the nitro group. This poly-dentate character makes it a highly promising candidate for designing ligands that can form stable chelates with metal ions. Such coordination compounds have applications in catalysis, materials science, and the development of novel therapeutic agents. nih.gov

Metal Complexation Behavior of Pyridinethiols

Pyridinethiols are known to be excellent ligands for a wide range of metal ions, owing to the presence of multiple coordination sites. The 6-nitro-3-pyridinethiol isomer can exhibit complex tautomerism, existing in equilibrium between the thiol form and the thione form (pyridinethione). This duality, combined with the pyridine ring nitrogen, allows for diverse coordination behaviors. wikipedia.orgacs.org

The primary coordination sites are the sulfur atom (from the thiol/thione group) and the pyridine nitrogen. This allows the molecule to act as a bidentate ligand, forming stable chelate rings with a metal center. mdpi.com The coordination can occur in several modes, as detailed below.

Possible Coordination Modes of 6-Nitro-3-Pyridinethiol:

Coordination Mode Description Potential Metal Centers
Monodentate (S-donor) The ligand binds to a single metal center through the sulfur atom of the deprotonated thiol group. Soft metal ions (e.g., Ag(I), Hg(II), Pd(II))
Monodentate (N-donor) The ligand coordinates through the nitrogen atom of the pyridine ring. This is common for many pyridine derivatives. wikipedia.org Various transition metals (e.g., Ni(II), Cu(I), Co(II)) jscimedcentral.comjscimedcentral.com
Bidentate (N,S-chelate) The ligand forms a stable five-membered ring by coordinating to a single metal center through both the pyridine nitrogen and the sulfur atom. Ni(II), Cu(II), Co(II), Zn(II) researchgate.netmdpi.com

| Bridging Ligand | The ligand connects two or more metal centers, utilizing both the N and S atoms to coordinate to different metals, leading to the formation of coordination polymers. | Transition metals capable of forming polynuclear structures. |

The presence of the electron-withdrawing nitro group at the 6-position is expected to significantly influence the electronic properties of the pyridine ring. This group reduces the electron density on the ring and decreases the basicity of the pyridine nitrogen. mdpi.com Consequently, the coordination strength of the nitrogen atom might be weakened compared to unsubstituted pyridinethiols. Conversely, this electronic effect could enhance the acidity of the thiol proton, facilitating coordination via the thiolate anion. The nitro group itself, while generally a weak coordinator, has been shown in some nitro-containing ligands to participate in coordination through its oxygen atoms, potentially leading to even more complex polynuclear structures. mdpi.com

Applications in Catalysis (e.g., CO2 Reduction, Organic Transformations)

The structural motifs within 6-nitro-3-pyridinethiol and its metal complexes suggest significant potential in catalysis, particularly for CO2 reduction and various organic transformations.

Carbon Dioxide (CO2) Reduction: The electrochemical reduction of CO2 is a critical area of research for converting this greenhouse gas into valuable fuels and chemical feedstocks. Catalysts containing pyridinic nitrogen have demonstrated high activity and selectivity for this reaction. acs.orgresearchgate.net The pyridinic nitrogen acts as a Lewis base site that can adsorb and activate the CO2 molecule. nih.gov In metal-free systems, such as nitrogen-doped carbon materials, pyridinic-N is considered a key active site. acs.orgmdpi.com

When 6-nitro-3-pyridinethiol is used as a ligand in a metal complex, for example with Rhenium(I) or Nickel(II), it can play a crucial role in the catalytic cycle. researchgate.netresearchgate.netchemrxiv.org Theoretical and experimental studies on similar systems show that the pyridinic-N content and its coordination environment have a positive correlation with CO2 reduction activity, specifically towards the formation of carbon monoxide (CO). nih.govresearchgate.net The mechanism often involves the initial reduction of the complex, followed by binding of CO2 to the metal center, which is facilitated by the electronic properties of the surrounding ligands. The electron-withdrawing nitro group on the pyridine ring would modulate the redox potential of the metal center, which can be tuned to optimize catalytic efficiency and lower the overpotential required for the reduction.

Organic Transformations: Metal complexes derived from pyridine-based ligands are widely used as catalysts in a variety of organic reactions. wikipedia.org Iron complexes with modified pyridine ligands, for instance, have been shown to catalyze C-C coupling reactions. nih.gov The electronic properties of the pyridine ring, influenced by substituents, directly impact the catalytic yield. Electron-withdrawing groups (like the nitro group in 6-nitro-3-pyridinethiol) can enhance the catalytic activity of the metal center in certain oxidative coupling reactions. nih.gov

Furthermore, complexes of pyridinethiols have been investigated for reactions such as acetylene (B1199291) insertion. acs.org The reactivity of these complexes is sensitive to the electronic effects of substituents on the pyridine ring. A nitro-substituted ligand, for example, has been observed to shift the NMR signals of coordinated molecules, indicating a significant electronic influence on the metal center's reactivity. acs.org Therefore, metal complexes of 6-nitro-3-pyridinethiol could serve as tunable catalysts for a range of transformations, including cross-coupling, oxidation, and addition reactions.

Potential in Advanced Materials Development (Excluding Specific Applications)

The unique electronic and structural characteristics of 6-nitro-3-pyridinethiol make it a valuable building block for the development of advanced materials with tailored properties.

Organic Optical Materials

Organic materials with nonlinear optical (NLO) properties are in high demand for applications in telecommunications, optical computing, and frequency conversion. researchgate.net A common molecular design for high second-order NLO activity involves a π-conjugated system substituted with both an electron-donating group (D) and an electron-accepting group (A). nih.govrsc.org This D-π-A structure leads to a large change in dipole moment upon electronic excitation, which is a prerequisite for high molecular hyperpolarizability.

6-Nitro-3-pyridinethiol fits this D-π-A archetype perfectly. The pyridine ring serves as the π-conjugated bridge. The thiol (-SH) or thiolate (-S⁻) group is a well-known electron donor, while the nitro (-NO₂) group is a very strong electron acceptor. researchgate.net This intramolecular charge-transfer character is expected to give the molecule a significant second-order hyperpolarizability (β). rsc.orgacs.org Derivatives of nitropyridine have been extensively studied for their NLO properties and have been shown to be highly efficient for second-harmonic generation (SHG). researchgate.netibm.comnih.govnih.gov For these molecular properties to translate into a bulk material, the molecules must crystallize in a non-centrosymmetric space group. The specific stereochemistry and intermolecular interactions of 6-nitro-3-pyridinethiol will determine its solid-state packing and ultimate utility as an NLO material.

Framework Components in Supramolecular Structures

Supramolecular chemistry involves the design and synthesis of large, ordered structures from smaller molecular components, held together by non-covalent interactions. Pyridine-based ligands are cornerstones in the construction of such architectures, including metal-organic frameworks (MOFs), coordination polymers, and self-assembled cages. chimia.chrsc.orgacs.orgsemanticscholar.org

6-Nitro-3-pyridinethiol is an ideal candidate as a framework component or "linker" in supramolecular structures for several reasons:

Defined Coordination Vectors: The pyridine nitrogen and the thiol sulfur provide well-defined directional coordination sites, allowing for the predictable assembly of complex structures when combined with metal ions. semanticscholar.org

Hydrogen Bonding: The thiol group can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. These interactions can direct the self-assembly of molecules in the solid state and stabilize the resulting framework. nih.govmdpi.com

π-π Stacking: The electron-deficient pyridine ring can participate in π-π stacking interactions with other aromatic systems, further contributing to the stability and ordering of the supramolecular assembly. mdpi.comnsf.gov

By using 6-nitro-3-pyridinethiol as a ligand with various metal nodes, it is possible to construct a wide array of one-, two-, or three-dimensional coordination polymers. mdpi.comrsc.org The porosity, stability, and functional properties of these materials would be influenced by the choice of metal and the specific geometry of the ligand.

Mechanistic Studies of Enzyme Inhibition Involving Nitropyridinethiols

General Principles of Enzyme Inhibition Mechanisms

Enzyme inhibitors are molecules that interact with enzymes and decrease their activity. The study of enzyme inhibition is crucial for understanding enzyme mechanisms, regulating metabolic pathways, and designing therapeutic agents. Enzyme inhibitors are broadly classified into two categories: reversible and irreversible inhibitors.

Reversible Inhibition (Competitive, Non-competitive, Uncompetitive)

Reversible inhibitors bind to enzymes through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. youtube.com This binding is temporary, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity. youtube.com The equilibrium between the enzyme-inhibitor complex and the free enzyme and inhibitor is a defining characteristic of reversible inhibition. There are three main types of reversible inhibition:

Competitive Inhibition: In this mode, the inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. The binding of the inhibitor to the active site prevents the substrate from binding, thereby reducing the rate of the reaction. However, the inhibition can be overcome by increasing the substrate concentration, which will outcompete the inhibitor for the active site. In competitive inhibition, the maximal velocity (Vmax) of the reaction remains unchanged, but the Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity, increases.

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding event alters the conformation of the enzyme, which in turn reduces its catalytic efficiency. Since the inhibitor does not compete with the substrate for the active site, increasing the substrate concentration does not reverse the inhibition. In non-competitive inhibition, the Vmax of the reaction is decreased, while the Km remains unchanged.

Uncompetitive Inhibition: In this less common form of inhibition, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding to the ES complex forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the formation of the product. Uncompetitive inhibition is more prevalent in multi-substrate reactions. In this case, both Vmax and Km are decreased.

Table 1: Characteristics of Reversible Enzyme Inhibition

Inhibition TypeInhibitor Binding SiteEffect on KmEffect on Vmax
Competitive Active SiteIncreasesUnchanged
Non-competitive Allosteric SiteUnchangedDecreases
Uncompetitive Enzyme-Substrate ComplexDecreasesDecreases

Irreversible Inhibition Mechanisms

Irreversible inhibitors, in contrast to their reversible counterparts, form strong, typically covalent, bonds with the enzyme. nih.gov This covalent modification permanently inactivates the enzyme, and the activity cannot be restored by simple dilution or by increasing the substrate concentration. nih.gov These inhibitors are often highly reactive molecules that form adducts with key amino acid residues in the enzyme's active site, such as cysteine or serine.

Irreversible inhibitors are often referred to as "suicide inhibitors" or "mechanism-based inactivators" because they are typically unreactive until they are acted upon by the enzyme's own catalytic machinery. The enzyme mistakes the inhibitor for its normal substrate and initiates its catalytic cycle. This process, however, leads to the formation of a highly reactive intermediate that then covalently bonds to the enzyme, leading to its irreversible inactivation. youtube.com

Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition

The nitro group is a functional group that has gained attention in the design of covalent inhibitors. nih.govmatilda.scienceamanote.com While not intrinsically highly reactive, under specific conditions, such as within the microenvironment of an enzyme's active site, the nitro group can be "unmasked" to become a potent electrophile capable of forming covalent bonds with nucleophilic residues of the enzyme. nih.govmatilda.scienceamanote.com

Thiohydroximate Adduct Formation with Cysteine Residues

A key mechanism of covalent inhibition by nitro compounds involves the reaction with cysteine residues in the enzyme's active site. nih.gov Cysteine possesses a highly nucleophilic thiol (-SH) group, which can attack electrophilic centers. nih.govnih.gov In the case of nitro-containing inhibitors, this reaction can lead to the formation of a stable thiohydroximate adduct. nih.gov

This process is exemplified by the inhibition of isocitrate lyase by 3-nitropropionate. nih.gov Structural and kinetic studies have shown that the nitro group of the inhibitor reacts with an active-site cysteine residue to form a covalent thiohydroximate linkage, thereby inactivating the enzyme. nih.gov This type of covalent modification is a powerful strategy for achieving potent and long-lasting enzyme inhibition. nih.gov

Activation of the Nitro Group within Enzyme Active Sites

The transformation of the relatively inert nitro group into a reactive electrophile is a critical step in the inhibition mechanism and is often facilitated by the specific chemical environment of the enzyme's active site. nih.govmatilda.science The prevailing mechanism for this activation involves the tautomerization of the nitro group to its nitronic acid form. nih.gov

This tautomerization is thought to be catalyzed by acidic or basic residues within the active site. nih.gov The resulting nitronic acid is a much stronger electrophile than the parent nitro group. Once formed, the nitronic acid can be readily attacked by a nearby nucleophilic residue, such as the thiolate anion of a cysteine, leading to the formation of the covalent adduct and subsequent enzyme inactivation. nih.gov This enzyme-mediated activation provides a basis for the selectivity of such inhibitors, as the conversion to the reactive species is favored only within the confines of the target enzyme's active site. nih.govmatilda.scienceamanote.com

Mechanistic Insights from Pyridinethiol Derivatives as Inhibitors

While specific mechanistic studies on "3-Pyridinethiol, 6-nitro-" are not extensively available in the reviewed literature, insights into its potential mechanism of enzyme inhibition can be drawn from the known reactivity of related pyridinethiol and nitropyridine derivatives. Pyridine-containing compounds are a well-established class of enzyme inhibitors with diverse applications. nih.govnih.govnih.govnih.gov The thiol group of pyridinethiol derivatives can act as a nucleophile or be involved in coordinating metal ions within an enzyme's active site.

The presence of a nitro group on the pyridine (B92270) ring, as in "3-Pyridinethiol, 6-nitro-", significantly influences its electronic properties and reactivity. The strong electron-withdrawing nature of the nitro group makes the pyridine ring more susceptible to nucleophilic attack. nih.gov This electronic feature, combined with the principles of nitro group activation discussed previously, suggests a plausible mechanism for enzyme inhibition by "3-Pyridinethiol, 6-nitro-".

It is hypothesized that upon binding to the target enzyme, the nitro group of "3-Pyridinethiol, 6-nitro-" is activated within the active site, likely through tautomerization to a nitronic acid. This activated intermediate would then be susceptible to nucleophilic attack by a nearby cysteine residue, leading to the formation of a covalent thiohydroximate adduct and irreversible inhibition of the enzyme. The pyridinethiol moiety of the molecule would play a crucial role in the initial binding and proper orientation of the inhibitor within the active site to facilitate this covalent modification.

Reactivity of S-(3-nitro-2-pyridinesulfenyl) with Thiol-Containing Proteases

The S-(3-nitro-2-pyridinesulfenyl) group, often abbreviated as Npys, has been effectively utilized in an affinity labeling approach to design specific inhibitors for thiol proteases researchgate.net. This method has proven to be both effective and versatile in the synthesis of inhibitors that demonstrate high specificity towards proteases containing a thiol group in their active site researchgate.net.

The inhibitory action of these compounds is attributed to the reactivity of the S-(3-nitro-2-pyridinesulfenyl) moiety with the free sulfhydryl (SH-) group of a cysteine residue within the enzyme's active site nih.gov. This interaction leads to the formation of a disulfide bond between the inhibitor and the enzyme, thereby blocking the enzyme's catalytic activity.

A key characteristic of this inhibition is its reversibility. The inhibition can be completely reversed by the addition of a reducing agent such as dithioerythritol (B556865) nih.gov. This reversal indicates that the inhibitory mechanism is based on the formation of a disulfide linkage rather than an irreversible covalent modification.

Studies on a serine-thiol proteinase from the fungal pathogen Paracoccidioides brasiliensis (PbST) have demonstrated the potent inhibitory capacity of peptide derivatives containing the C-Npys group researchgate.netnih.gov. For instance, the peptide derivative Bzl-C(Npys)KRLTL-NH2 was identified as a particularly effective inhibitor with a Ki value of 16 nM researchgate.netnih.gov.

Binding Site Interactions and Specificity of Inhibition

Inhibitors featuring the S-(3-nitro-2-pyridinesulfenyl) group have shown a high degree of specificity for thiol-containing proteases. Experimental findings have indicated that these inhibitors have no discernible effect on other classes of proteases, such as serine proteases and acid proteases researchgate.net. This specificity underscores the targeted nature of the interaction with the active site cysteine residue.

The peptide sequence to which the Npys group is attached plays a crucial role in promoting favorable interactions within the enzyme's binding site researchgate.netnih.gov. In the case of the PbST proteinase, the positioning of the C(Npys) group at the N-terminus of the peptide, further from the cleavage site, was suggested to enhance the inhibitory interaction researchgate.netnih.gov. This suggests that the peptide backbone helps to correctly orient the reactive Npys moiety within the active site for optimal interaction with the catalytic cysteine.

The following table summarizes the inhibitory activity of two S-(3-nitro-2-pyridinesulfenyl) peptide derivatives against the serine-thiol proteinase from Paracoccidioides brasiliensis.

InhibitorTarget EnzymeInhibition Constant (Ki)
Bzl-C(Npys)KRLTL-NH2Serine-thiol proteinase from P. brasiliensis16 nM
Bzl-MKRLTLC(Npys)-NH2Serine-thiol proteinase from P. brasiliensisData not specified

Structure-Mechanism Relationships for Enzyme-Inhibitor Complexes

The relationship between the structure of nitropyridinethiol-based inhibitors and their mechanism of action is a critical aspect of understanding their efficacy. The design of these inhibitors often involves the attachment of the reactive S-(3-nitro-2-pyridinesulfenyl) group to a peptide scaffold. This approach allows for the modulation of inhibitory potency and specificity.

The effectiveness of these inhibitors is not solely dependent on the presence of the Npys group but also on the composition and sequence of the peptide to which it is attached. For example, compounds with the Npys group attached to peptides containing Leu-Leu or Val-Val sequences have been found to be highly potent inhibitors of the Ca++-dependent thiol protease, calpain researchgate.net. This indicates that the peptide portion of the inhibitor engages in specific interactions with the enzyme's active site, which in turn facilitates the reaction between the Npys group and the catalytic cysteine.

The versatility of the S-(3-nitro-2-pyridinesulfenyl) group is further highlighted by its use as a protective group for the thiol function of cysteine in peptide synthesis semanticscholar.org. This chemical property is directly related to its reactivity and ability to form disulfide bonds, which is the basis for its inhibitory mechanism. The stability of the Npys-cysteine linkage and the conditions under which it can be cleaved are important considerations in the design of inhibitors with specific properties.

Future Research Directions for 3 Pyridinethiol, 6 Nitro

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

Future research will likely focus on developing synthetic routes to 3-Pyridinethiol (B96745), 6-nitro- that are more efficient, sustainable, and environmentally benign than traditional methods. ijarsct.co.in

Key areas of investigation include:

Green Chemistry Approaches: The application of green chemistry principles to the synthesis of pyridine (B92270) derivatives is a growing area of research. nih.gov This includes the use of safer, biodegradable solvents like water or ethanol (B145695), or even solvent-free reaction conditions to reduce the environmental impact. ijarsct.co.innih.gov The development of catalytic systems, such as reusable metal catalysts or enzyme-based systems, can also enhance the sustainability of the synthesis by improving efficiency and minimizing waste. ijarsct.co.in

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering a more atom-economical approach by avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org Research into the regioselective introduction of thiol and nitro groups onto the pyridine ring through C-H activation could provide a more direct and efficient pathway to 3-Pyridinethiol, 6-nitro-. researchgate.netnih.gov

Flow Chemistry and Microreactor Technology: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for safe scale-up of energetic nitration reactions. researchgate.netresearcher.life The two-step synthesis of 4-nitropyridine (B72724) using a continuous flow system has been shown to achieve high yield and selectivity. researchgate.net Applying this technology to the synthesis of 3-Pyridinethiol, 6-nitro- could lead to a safer and more efficient manufacturing process. google.com

Alternative Feedstocks: Research into the synthesis of pyridines from sustainable feedstocks like glycerol (B35011) is gaining traction. researchgate.netrsc.org While currently focused on producing pyridine and picoline, future advancements could lead to pathways for producing more complex substituted pyridines from renewable resources.

Synthetic ApproachPotential Advantages for 3-Pyridinethiol, 6-nitro-
Green ChemistryReduced environmental footprint, use of benign solvents, waste minimization. ijarsct.co.innih.gov
C-H FunctionalizationIncreased atom economy, reduced number of synthetic steps. researchgate.netrsc.org
Flow ChemistryEnhanced safety for nitration, improved scalability and control. researchgate.netresearcher.lifegoogle.com
Alternative FeedstocksReduced reliance on fossil fuels, use of renewable resources. researchgate.netrsc.org

Investigation of Undiscovered Reactivity Modes and Transformative Potential

The presence of both an electron-withdrawing nitro group and a nucleophilic thiol group on the same pyridine ring suggests a rich and complex reactivity profile for 3-Pyridinethiol, 6-nitro-.

Future research could explore:

Dual Functionalization: The pyridine ring is often challenging to functionalize at multiple positions with high regioselectivity. researchgate.net Developing methods for the dual functionalization of the 3-Pyridinethiol, 6-nitro- scaffold could open up pathways to a wide range of novel derivatives. rsc.orgchemistryviews.org This could involve leveraging the existing substituents to direct further reactions.

Photocatalysis and Electrochemical Reactions: Visible-light photocatalysis is a rapidly developing field in organic synthesis. The nitroaromatic moiety can participate in photocatalytic reactions, such as N-methylation. mdpi.com Investigating the photocatalytic and electrochemical behavior of 3-Pyridinethiol, 6-nitro- could uncover novel transformations and reaction pathways, potentially leading to new synthetic applications. The photolysis of nitroaromatic compounds, both directly and in the presence of catalysts, is an area of active study. dss.go.thnih.govnih.gov

Pyridyne Intermediates: The chemistry of pyridynes, highly reactive intermediates analogous to benzynes, offers a unique route for the difunctionalization of the pyridine ring. rsc.orgchemistryviews.org Exploring the generation of a pyridyne from a suitably derivatized 3-Pyridinethiol, 6-nitro- could lead to the synthesis of polysubstituted pyridines that are otherwise difficult to access. chemistryviews.org

Ligand Reactivity in Metal Complexes: Pyridinethiolates are known to act as ligands in metal complexes. nih.govnih.govresearchgate.net Research into the coordination chemistry of 3-Pyridinethiol, 6-nitro- could lead to the development of new catalysts. The electronic properties of the nitro group could significantly influence the catalytic activity of the resulting metal complexes. researchgate.netrsc.org Studies have shown that protonation can lead to the complete dissociation of pyridinethiolate ligands from a metal center, a factor that is critical to consider in catalytic cycle design. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Design

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules.

Future computational studies on 3-Pyridinethiol, 6-nitro- could focus on:

Tautomerism Studies: Pyridinethiols can exist in a tautomeric equilibrium with their corresponding pyridinethione form. ubc.caacs.orgresearchgate.net Density Functional Theory (DFT) calculations can be used to determine the relative stabilities of the tautomers of 3-Pyridinethiol, 6-nitro- in the gas phase and in different solvents. ubc.canih.gov This is crucial as the dominant tautomer will dictate the compound's reactivity and properties.

Reaction Mechanism Elucidation: DFT and other computational methods can be employed to investigate the mechanisms of potential reactions involving 3-Pyridinethiol, 6-nitro-. ruc.dk This includes modeling transition states to predict the feasibility and regioselectivity of various transformations, guiding experimental efforts towards the most promising avenues.

Prediction of Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts. ruc.dk These predictions can aid in the structural characterization of 3-Pyridinethiol, 6-nitro- and its derivatives.

In Silico Design of Functional Molecules: By understanding the structure-property relationships through computational modeling, it may be possible to design novel derivatives of 3-Pyridinethiol, 6-nitro- with specific desired properties for applications in materials science or catalysis.

Computational MethodApplication to 3-Pyridinethiol, 6-nitro-
Density Functional Theory (DFT)Determining tautomer stability, calculating reaction energetics, predicting spectroscopic properties. ubc.canih.govruc.dk
Ab initio methodsHigh-accuracy energy calculations for benchmarking DFT results. ubc.caacs.org
Molecular Dynamics (MD)Simulating behavior in solution and interaction with other molecules.

Integration into Emerging Fields of Chemical Science and Technology (Non-Clinical)

The unique combination of functional groups in 3-Pyridinethiol, 6-nitro- makes it an interesting candidate for exploration in various non-clinical fields.

Potential areas of application to be researched include:

Materials Science: Pyridine derivatives are used in the development of advanced materials. researchgate.net The thiol group can be used to anchor the molecule to surfaces or to form self-assembled monolayers. The nitro group, with its electron-withdrawing nature, can be used to tune the electronic properties of materials. This could lead to applications in organic electronics or sensor technology.

Ligands for Catalysis: As mentioned, pyridinethiols can act as ligands for transition metals. nih.gov The electronic influence of the nitro group could be harnessed to modulate the reactivity of metal centers in catalytic processes. researchgate.netrsc.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the thiol sulfur atoms provide two potential coordination sites for metal ions. This could enable the use of 3-Pyridinethiol, 6-nitro- as a building block for the construction of coordination polymers or MOFs with interesting structural and functional properties.

Methodological Advancements in Characterization and Analysis

As new derivatives and applications of 3-Pyridinethiol, 6-nitro- are explored, advanced analytical techniques will be crucial for their characterization.

Future research in this area could involve:

Advanced NMR Spectroscopy: While standard 1D NMR is routine, advanced 2D NMR techniques (like COSY, HMBC, HSQC) will be essential for the unambiguous structural elucidation of complex derivatives. researchgate.netkpfu.ru Furthermore, hyperpolarization techniques like SABRE have been used for the sensitive detection of pyridine derivatives and could be applied to study this compound and its reactions. chemrxiv.orgnih.gov

Mass Spectrometry: High-resolution mass spectrometry, such as that using an Orbitrap analyzer, is a powerful tool for the molecular characterization of organosulfur and organonitrogen compounds. nih.govnih.gov Tandem mass spectrometry (MS/MS) can provide detailed structural information, which would be invaluable for identifying reaction products and intermediates. nih.gov

In-situ Reaction Monitoring: Spectroscopic techniques such as FT-IR and Raman spectroscopy, coupled with in-situ probes, can be used to monitor reactions in real-time. This provides valuable kinetic and mechanistic data, which is particularly useful for optimizing reaction conditions in flow chemistry setups.

Q & A

What are the optimal synthetic routes for 6-nitro-3-pyridinethiol, considering regioselectivity and functional group compatibility?

Basic
The synthesis of 6-nitro-3-pyridinethiol requires careful selection of precursors and reaction conditions to ensure regioselective nitro and thiol group introduction. A plausible approach involves:

  • Nitro-group introduction : Nitration of pyridine derivatives using mixed acids (HNO₃/H₂SO₄), guided by CAS 26893-68-5 (6-nitro-2-pyridinecarboxylic acid), which demonstrates regioselective nitration at the 6-position of pyridine .
  • Thiol-group incorporation : Thiolation via nucleophilic substitution or metal-catalyzed C–S bond formation. For example, using thiourea or Lawesson’s reagent under controlled pH and temperature to avoid side reactions .
  • Functional group compatibility : Protect nitro groups during thiolation steps, as nitro groups are electron-withdrawing and may deactivate the ring toward electrophilic substitution.

Which spectroscopic techniques are most effective for confirming the structure of 6-nitro-3-pyridinethiol, and what key spectral features should be observed?

Basic
Key techniques include:

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) can confirm molecular weight (e.g., expected molecular ion at m/z ~156). Compare with NIST reference data for nitro-pyridine derivatives, such as 6-methyl-3-pyridinol (C₆H₇NO, m/z 109.1259) .
  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic proton signals split by nitro and thiol substituents (e.g., deshielded protons near nitro groups).
    • ¹³C NMR : Aromatic carbons adjacent to nitro groups typically resonate at ~140–150 ppm .
  • IR Spectroscopy : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and S–H stretching (~2550 cm⁻¹) .

What factors influence the stability of 6-nitro-3-pyridinethiol under various storage conditions?

Basic
Stability is affected by:

  • Light and Temperature : Nitro groups are photolabile; store in amber vials at –20°C .
  • Moisture : Thiol groups are prone to oxidation; use inert atmospheres (N₂/Ar) and desiccants .
  • pH : Avoid acidic conditions to prevent nitro-group reduction or thiol protonation .

How does the nitro group at the 6-position influence the electronic environment and reactivity of the pyridine ring in 3-pyridinethiol derivatives?

Advanced
The nitro group exerts strong electron-withdrawing effects:

  • Electronic Effects : The nitro group decreases electron density at the 2- and 4-positions via resonance and inductive effects, directing electrophilic attacks to the 5-position .
  • Reactivity : Enhances acidity of the thiol group (pKa ~4–6) by stabilizing the thiolate anion through conjugation. This increases nucleophilicity in S-alkylation reactions .
  • Spectroscopic Shifts : UV-Vis spectra show bathochromic shifts due to extended π-conjugation, as observed in nitro-β-carbolines .

How can researchers resolve discrepancies in reported spectroscopic data for 6-nitro-3-pyridinethiol across different studies?

Advanced
Address contradictions via:

  • Cross-validation : Combine multiple techniques (e.g., NMR, MS, X-ray crystallography) to confirm assignments .
  • Reference Standards : Compare with authenticated spectra from NIST or peer-reviewed databases .
  • Computational Modeling : Use DFT calculations to predict NMR chemical shifts or IR vibrations and reconcile experimental data .

What methodologies are employed to assess the mutagenic potential of nitro-substituted heterocycles like 6-nitro-3-pyridinethiol?

Advanced
Mutagenicity evaluation involves:

  • Ames Test : Use Salmonella typhimurium strains (e.g., TA98) to detect frameshift mutations induced by nitroarenes .
  • In Vitro Assays : Employ DNA repair-deficient cell lines (e.g., Chinese hamster ovary cells) to amplify mutagenic responses, as seen in 6-nitrochrysene studies .
  • Metabolic Activation : Include S9 liver microsomes to simulate nitro-group reduction, a key activation step for pro-mutagens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridinethiol, 6-nitro-
Reactant of Route 2
Reactant of Route 2
3-Pyridinethiol, 6-nitro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.